Wnk-IN-11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

WNK-IN-11 es un inhibidor potente y selectivo de la familia de quinasas With-No-Lysine (WNK), que se dirige específicamente a WNK1 con un valor de IC50 de 4 nanomolares . Este compuesto es conocido por su capacidad para modular el transporte de iones y tiene implicaciones significativas en varios procesos biológicos y enfermedades .

Métodos De Preparación

La síntesis de WNK-IN-11 implica múltiples pasos, comenzando con la preparación de intermedios clave. La ruta sintética generalmente incluye los siguientes pasos:

Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones de condensación y ciclación.

Modificaciones del grupo funcional: Se introducen varios grupos funcionales a la estructura central a través de reacciones de sustitución.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente impliquen la ampliación del proceso de síntesis de laboratorio con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

WNK-IN-11 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Therapeutic Potential in Cancer

Recent studies have highlighted the role of WNK kinases in cancer progression, including tumor growth and metastasis. WNK-IN-11's potential applications in oncology include:

- Tumor Metastasis Control : In preclinical models, treatment with this compound impaired the ability of NK cells to control tumor metastasis. This indicates that while it may inhibit NK cell function, it could also provide insights into how to modulate immune responses against tumors .

- Dysregulation of Cancer Signaling Pathways : The dysregulation of WNK kinases has been linked to tumor growth and angiogenesis. By targeting these kinases with inhibitors like this compound, researchers aim to explore new avenues for cancer treatment by disrupting these signaling pathways .

Case Studies

Several studies have documented the effects of this compound on various cell types and conditions:

- Natural Killer Cells :

- Cancer Models :

Data Table: Summary of Applications

Mecanismo De Acción

WNK-IN-11 ejerce sus efectos inhibiendo la actividad de las quinasas WNK. El mecanismo implica la unión al sitio alostérico de la quinasa WNK, lo que evita la fosforilación y activación de las quinasas aguas abajo como OSR1 y SPAK. Esta inhibición interrumpe la regulación de los transportadores y canales de iones, lo que lleva a una homeostasis iónica alterada y respuestas celulares .

Comparación Con Compuestos Similares

WNK-IN-11 es único en comparación con otros inhibidores de la quinasa WNK debido a su alta selectividad y potencia. Los compuestos similares incluyen:

WNK463: Otro inhibidor potente de la quinasa WNK con un perfil de objetivo más amplio.

This compound-d3: Una forma deuterada de this compound con propiedades inhibitorias similares pero perfiles farmacocinéticos mejorados.

Estos compuestos comparten mecanismos de acción similares, pero difieren en su selectividad, potencia y propiedades farmacocinéticas, lo que hace que this compound sea una herramienta valiosa tanto en contextos de investigación como terapéuticos.

Actividad Biológica

WNK-IN-11 is a selective inhibitor of WNK (With No Lysine) kinases that has garnered attention for its role in modulating various biological processes, particularly in immune responses and cellular signaling pathways. This article delves into the biological activity of this compound, highlighting its effects on the NLRP3 inflammasome, NK cell physiology, and potential therapeutic implications.

Overview of WNK Kinases

WNK kinases are a family of serine/threonine protein kinases that play crucial roles in regulating ion homeostasis, blood pressure, and cellular signaling. The dysregulation of these kinases is implicated in several pathophysiological conditions, including hypertension and inflammatory diseases. This compound specifically targets WNK1 and WNK4, which are known to influence various cellular processes.

NLRP3 Inflammasome Activation

this compound has been shown to enhance the activation of the NLRP3 inflammasome in macrophages. This was evidenced by increased caspase-1 activation and IL-1β production upon treatment with this compound in LPS-primed primary bone marrow-derived macrophages (BMDMs). The compound also promoted pyroptosis, indicated by increased propidium iodide uptake and lactate dehydrogenase (LDH) release when cells were stimulated with ATP or nigericin .

Effects on NK Cells

In natural killer (NK) cells, inhibition of WNK kinases by this compound significantly decreased cell volume, motility, and cytolytic activity. This inhibition was associated with the induction of autophagy via AMPK activation and mTOR signaling inhibition. Additionally, this compound treatment increased phosphorylation of Akt and c-Myc, disrupting the balance between activating kinases and inhibitory phosphatases .

Table 1: Summary of Biological Effects of this compound

Case Studies

-

NLRP3 Inflammasome Study

A study demonstrated that macrophages treated with this compound exhibited a marked increase in NLRP3 oligomerization. This was assessed using immortalized NLRP3-KO BMDMs expressing EGFP-tagged NLRP3. The results indicated that WNK1 functions as a negative regulator of NLRP3 activation, and its inhibition by this compound augments inflammasome activation through enhanced oligomerization . -

Natural Killer Cell Dynamics

In a separate investigation focusing on NK cells, treatment with this compound led to impaired tumor metastasis control when adoptively transferred NK cells were used in tumor-bearing mice models. This highlights the critical role of WNK kinases in regulating NK cell physiology and suggests potential therapeutic avenues for enhancing anti-tumor immunity through targeted inhibition .

Propiedades

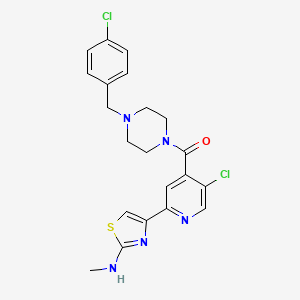

IUPAC Name |

[5-chloro-2-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-4-yl]-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXAYIXYYOVALX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Wnk-IN-11 affect the activity of the TRPV4 channel in the ASDN?

A1: Research indicates that this compound significantly reduces both the basal activity and aldosterone-stimulated activity of the transient receptor potential vanilloid 4 (TRPV4) channel in ASDN cells [, ]. This effect stems from this compound's ability to block WNK1, a kinase crucial for regulating TRPV4. Specifically, this compound hinders the translocation of TRPV4 to the apical plasma membrane, thus diminishing its functional expression and ultimately impacting potassium secretion [].

Q2: What evidence suggests a direct interaction between WNK1 and TRPV4 activity?

A2: Studies using Chinese hamster ovary (CHO) cells transfected with TRPV4 and WNK1 provide compelling evidence of a direct interaction []. Co-expression of TRPV4 and WNK1 led to a marked increase in TRPV4-dependent cation currents. Conversely, co-expression with a dominant-negative WNK1 variant (K233M) resulted in decreased currents. This suggests that WNK1 plays both a stimulatory and permissive role in regulating TRPV4 activity, and this compound disrupts this interaction [].

Q3: What are the implications of this compound's impact on WNK1 and TRPV4 for potassium homeostasis?

A3: WNK1, through its regulation of TRPV4, plays a critical role in modulating potassium secretion in the ASDN [, ]. By inhibiting WNK1, this compound indirectly reduces TRPV4 activity. This, in turn, could disrupt the downstream signaling cascade that normally leads to the activation of maxi-K+ channels, ultimately affecting potassium secretion and potentially impacting systemic potassium balance []. Further research is needed to fully elucidate the long-term consequences of this compound on potassium homeostasis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.